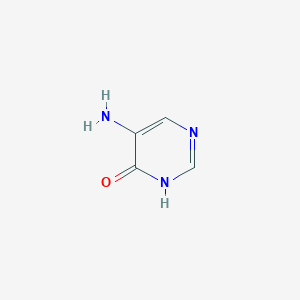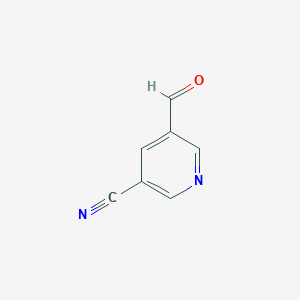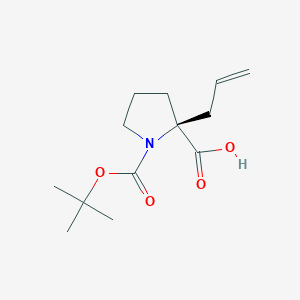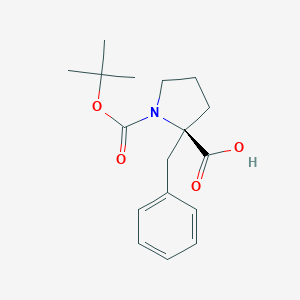
1-(Biphenyl-2-yl)piperazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Biphenyl-2-yl)piperazine dihydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Biphenyl-2-yl)piperazine dihydrochloride is represented by the formula C16H20Cl2N2. This indicates that the molecule consists of 16 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 1-(Biphenyl-2-yl)piperazine dihydrochloride are not detailed in the search results, piperazine derivatives are known to undergo various reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
1-(Biphenyl-2-yl)piperazine dihydrochloride is a solid powder at ambient temperature . It has a boiling point of 205-209°C .Scientific Research Applications
Central Nervous System Agents
Piperazine derivatives have been extensively studied for their potential as CNS agents. This includes applications in antidepressants, antipsychotics, and neuroprotective agents. The presence of the piperazine moiety in drug molecules is linked to favorable CNS pharmacokinetics, suggesting its involvement in specific binding conformations of CNS-targeting agents. The versatility of the piperazine ring allows for the rational design of molecules targeting various CNS disorders, including depression, psychosis, and anxiety, showcasing the scaffold's crucial role in the development of novel therapeutic agents for these conditions (Kumar et al., 2021).
Anticancer and Antimicrobial Applications
Piperazine-based compounds have shown promise in anticancer and antimicrobial applications. The structural diversity attainable by modifying the piperazine nucleus has led to the identification of molecules with potent activity against various cancer cell lines and pathogens. This includes efforts to design and synthesize piperazine derivatives as anti-mycobacterial agents, with some compounds displaying significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analyses of these compounds provide valuable insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Cardiovascular Research
In cardiovascular research, piperazine derivatives have been explored for their potential as cardio-protective agents. Compounds containing the piperazine ring have been associated with various therapeutic effects, such as antianginal and cardioprotective actions, without major effects on hemodynamics or myocardial oxygen consumption. This indicates piperazine's utility in the design of metabolic agents aimed at providing cytoprotection in conditions like angina pectoris, highlighting its role beyond CNS applications (Cargnoni et al., 1999).
Environmental and Analytical Chemistry
Piperazine compounds have also found applications in environmental and analytical chemistry, particularly in the development of novel nanofiltration membranes and as key components in biosensors and immunoassays. Their structural features are exploited to improve the selectivity and efficiency of these systems, demonstrating the wide-ranging utility of piperazine beyond pharmaceuticals (Shao et al., 2022).
Safety and Hazards
Future Directions
The future directions for the study and application of 1-(Biphenyl-2-yl)piperazine dihydrochloride and similar compounds could involve further exploration of their synthesis methods and potential biological and pharmaceutical applications . The recent developments in the synthesis of piperazine derivatives highlight the ongoing interest in this field .
properties
IUPAC Name |
1-(2-phenylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;;/h1-9,17H,10-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPHBWZMEINVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998281 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-2-yl)piperazine dihydrochloride | |
CAS RN |
769944-87-8, 274673-37-9 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 274673-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















